molecular formula C7H4Br2O3 B1505386 2,4-Dibromo-5-hydroxybenzoic acid CAS No. 14348-39-1

2,4-Dibromo-5-hydroxybenzoic acid

Cat. No.: B1505386
CAS No.: 14348-39-1
M. Wt: 295.91 g/mol
InChI Key: ZWIBWIKYYVVCLB-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Br2O3. It is a derivative of benzoic acid, featuring two bromine atoms and a hydroxyl group on the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-5-hydroxybenzoic acid can be synthesized through several methods, including the bromination of salicylic acid. The reaction typically involves treating salicylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-hydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound, leading to the formation of alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, other reduced derivatives

  • Substitution Products: Amines, alcohols

Scientific Research Applications

2,4-Dibromo-5-hydroxybenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In biology, it is used as a molecular probe to study enzyme activities and cellular processes. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. In industry, it is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

2,4-Dibromo-5-hydroxybenzoic acid is similar to other brominated benzoic acid derivatives, such as 3,5-dibromo-2-hydroxybenzoic acid. its unique positioning of the bromine and hydroxyl groups on the benzene ring gives it distinct chemical and biological properties. This positioning affects its reactivity and the types of reactions it undergoes, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 3,5-Dibromo-2-hydroxybenzoic acid

  • 3,5-Dibromosalicylic acid

  • 2-Hydroxy-3,5-dibromobenzoic acid

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Properties

IUPAC Name

2,4-dibromo-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBWIKYYVVCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702738
Record name 2,4-Dibromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-39-1
Record name 2,4-Dibromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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